![molecular formula C17H11NO B096811 1-Phenylnaphtho[2,3-b]azet-2-one CAS No. 19275-01-5](/img/structure/B96811.png)
1-Phenylnaphtho[2,3-b]azet-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylnaphtho[2,3-b]azet-2-one, also known as PNA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PNA has a unique structure that allows it to interact with biological systems in a specific manner, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-Phenylnaphtho[2,3-b]azet-2-one is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. 1-Phenylnaphtho[2,3-b]azet-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-Phenylnaphtho[2,3-b]azet-2-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-Phenylnaphtho[2,3-b]azet-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1-Phenylnaphtho[2,3-b]azet-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-Phenylnaphtho[2,3-b]azet-2-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-Phenylnaphtho[2,3-b]azet-2-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 1-Phenylnaphtho[2,3-b]azet-2-one is also stable and can be stored for long periods of time. However, there are also some limitations to using 1-Phenylnaphtho[2,3-b]azet-2-one in lab experiments. 1-Phenylnaphtho[2,3-b]azet-2-one is insoluble in water, which can make it difficult to use in certain assays. In addition, 1-Phenylnaphtho[2,3-b]azet-2-one has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Phenylnaphtho[2,3-b]azet-2-one. One area of research is the development of 1-Phenylnaphtho[2,3-b]azet-2-one analogs with improved pharmacological properties. Another area of research is the investigation of 1-Phenylnaphtho[2,3-b]azet-2-one's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-Phenylnaphtho[2,3-b]azet-2-one's potential use as an anti-viral agent is an area of active research. Overall, 1-Phenylnaphtho[2,3-b]azet-2-one has significant potential for the development of new drugs and therapies, and continued research in this area is warranted.
Synthesemethoden
The synthesis of 1-Phenylnaphtho[2,3-b]azet-2-one involves a multi-step process that begins with the reaction of 2-naphthol with benzoyl chloride to form 2-benzoylnaphthalene. This intermediate is then reacted with phenylhydrazine to form 1-Phenylnaphtho[2,3-b]azet-2-one. The yield of 1-Phenylnaphtho[2,3-b]azet-2-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
Wissenschaftliche Forschungsanwendungen
1-Phenylnaphtho[2,3-b]azet-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 1-Phenylnaphtho[2,3-b]azet-2-one has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
19275-01-5 |
|---|---|
Produktname |
1-Phenylnaphtho[2,3-b]azet-2-one |
Molekularformel |
C17H11NO |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
1-phenylnaphtho[2,3-b]azet-2-one |
InChI |
InChI=1S/C17H11NO/c19-17-15-10-12-6-4-5-7-13(12)11-16(15)18(17)14-8-2-1-3-9-14/h1-11H |
InChI-Schlüssel |
QFRFTVCLDDCPII-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC4=CC=CC=C4C=C3C2=O |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC4=CC=CC=C4C=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




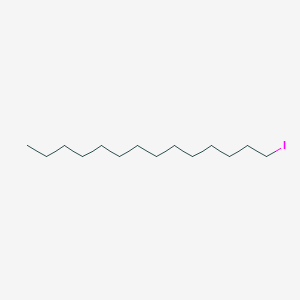
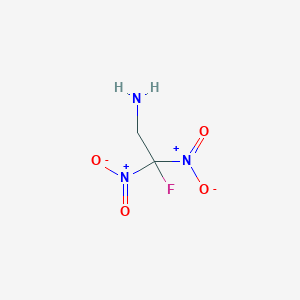
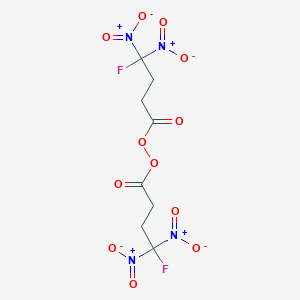
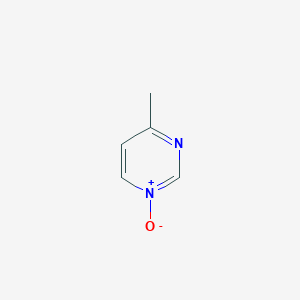
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)
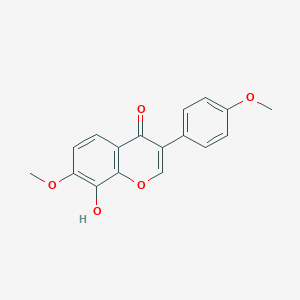
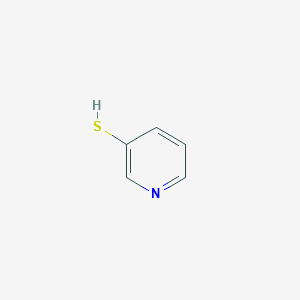
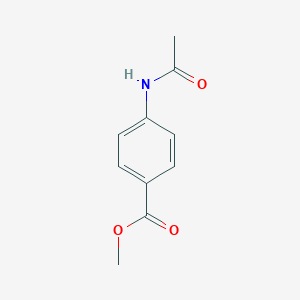



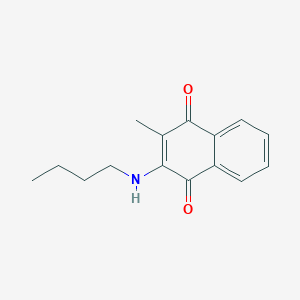
![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)